![molecular formula C14H8N2O5 B12918633 1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione CAS No. 6344-27-0](/img/structure/B12918633.png)
1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(4-Hydroxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) is a chemical compound known for its unique structure and properties. It is also referred to as N,N’-1,3-Phenylene bismaleimide . This compound is characterized by the presence of two pyrrole-2,5-dione groups attached to a central phenylene ring with a hydroxyl group at the 4-position. It has a molecular formula of C14H8N2O5 and a molecular weight of 284.22 g/mol .
Métodos De Preparación
The synthesis of 1,1’-(4-Hydroxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) typically involves the reaction of maleic anhydride with a suitable aromatic diamine under controlled conditions . The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Análisis De Reacciones Químicas
1,1’-(4-Hydroxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the pyrrole-2,5-dione groups to pyrrolidine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1’-(4-Hydroxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of advanced materials and polymers.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used as a curing agent in the production of high-performance rubber and plastic materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(4-Hydroxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity . This interaction is crucial for its biological and industrial applications .
Comparación Con Compuestos Similares
1,1’-(4-Hydroxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) can be compared with other similar compounds such as:
N,N’-1,3-Phenylene bismaleimide: Similar structure but without the hydroxyl group.
1,1’-Methylenedi-4,1-phenylene)bismaleimide: Contains a methylene bridge instead of a direct phenylene linkage.
N,N’-4-Methyl-1,3-phenylene)bismaleimide: Similar structure with a methyl group at the 4-position instead of a hydroxyl group.
The presence of the hydroxyl group in 1,1’-(4-Hydroxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) imparts unique chemical reactivity and potential biological activity, distinguishing it from these similar compounds .
Propiedades
Número CAS |
6344-27-0 |
|---|---|
Fórmula molecular |
C14H8N2O5 |
Peso molecular |
284.22 g/mol |
Nombre IUPAC |
1-[3-(2,5-dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C14H8N2O5/c17-10-2-1-8(15-11(18)3-4-12(15)19)7-9(10)16-13(20)5-6-14(16)21/h1-7,17H |
Clave InChI |
DYAACMIJCPQJOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)N3C(=O)C=CC3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


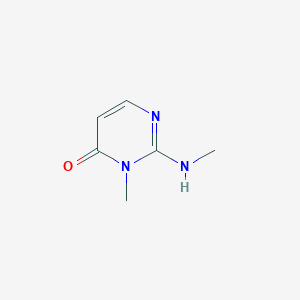
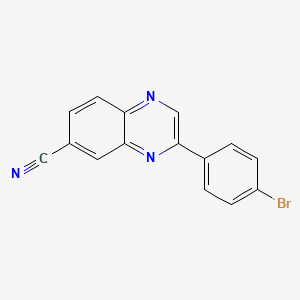
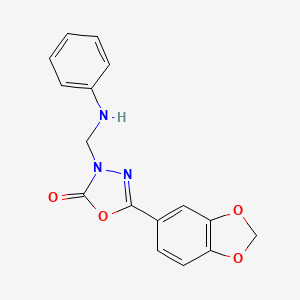

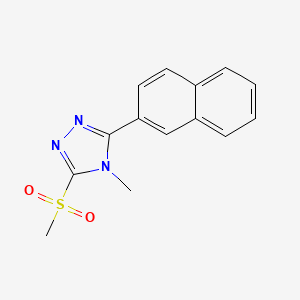
![3-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12918585.png)
![2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12918589.png)


![Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-](/img/structure/B12918602.png)
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12918610.png)

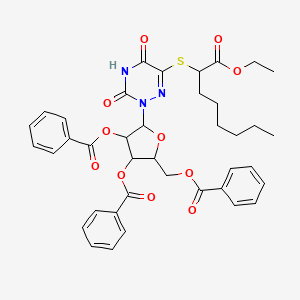
![6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12918628.png)
